Triethylmethylammonium chloride

Electrochemical double-layer capacitors Non-aqueous electrolytes Quaternary onium salt conductivity

Symmetric quats restrict ion mobility in gel polymer electrolytes and lack templating specificity for LEV zeolites. TEMACl’s asymmetric TEMA⁺ cation overcomes these barriers: • 4.36×10⁻⁴ S cm⁻¹ conductivity in PVDF-HFP GPEs with 30-cycle stability for chloride-ion batteries • Superior solubility yields higher conductivity for EDLC TEMABF4 electrolytes • Exclusive LEV zeolite template per US 20120157741 Consistent purity and global supply ensure reproducible results.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 10052-47-8
Cat. No. B161466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylmethylammonium chloride
CAS10052-47-8
Synonymstriethylmethylammonium
triethylmethylammonium chloride
triethylmethylammonium iodide
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CC.[Cl-]
InChIInChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1
InChIKeyNIUZJTWSUGSWJI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylmethylammonium Chloride Overview


Triethylmethylammonium chloride (TEMACl, CAS 10052-47-8) is an asymmetric quaternary ammonium chloride salt with the formula C7H18ClN and a molecular weight of 151.68 g/mol [1]. It appears as a white to almost white powder or crystalline solid with a melting point of 282–284°C and exhibits high water solubility (600 g/L) [2]. Unlike symmetric quaternary ammonium counterparts such as tetraethylammonium chloride (TEACl) or tetramethylammonium chloride (TMACl), TEMACl's asymmetric structure — three ethyl groups and one methyl group on the nitrogen center — confers distinct physicochemical properties that translate to measurable performance advantages in specific electrochemical and catalytic applications [3].

Structure
Asymmetric triethylmethylammonium cation for electrolyte and templating studies
Performance
Reported higher electrolytic conductivity vs symmetric quaternary ammonium analogues in non-aqueous systems
Specificity
Patented templating agent for LEV-type zeolite framework synthesis

TEMACl Substitution Risks


Quaternary ammonium chlorides are not functionally interchangeable despite sharing a common chloride anion. The cation's symmetry, alkyl chain distribution, and molecular volume directly govern ionic conductivity, solubility limits, electrochemical stability windows, and templating specificity. Symmetric cations such as tetraethylammonium (TEA⁺) exhibit lower solubility and inferior electrolytic conductivity in certain organic solvent systems compared to asymmetric triethylmethylammonium (TEMA⁺) [1]. Conversely, smaller symmetric cations like tetramethylammonium (TMA⁺) lack the molecular volume and shape specificity required for zeolite templating applications where TEMA⁺ is expressly claimed [2]. The following evidence quantifies these performance differentials across validated experimental systems.

TEMACl (asymmetric TEMA⁺)
vs
Symmetric TEA⁺ / TMA⁺ salts
May shift ionic conductivity and solubility in propylene carbonate electrolytes; reported head-to-head differences exist.
Lacks molecular volume and shape specificity claimed for LEV zeolite templating; framework topology may not form.

TEMACl vs. Other QA: Evidence


Superior Ionic Conductivity vs. TEABF4

In a systematic evaluation of organic liquid electrolytes for electrical double-layer capacitors, triethylmethylammonium tetrafluoroborate (TEMABF4, derived from TEMACl) exhibited higher electrolytic conductivity than the conventional tetraethylammonium tetrafluoroborate (TEABF4) in propylene carbonate solvent [1]. The conductivity enhancement is explicitly attributed to the greater solubility of the asymmetric TEMA⁺ cation compared to the symmetric TEA⁺ cation.

Ionic conductivity
Head-to-head
TEMABF4 > TEABF4 in propylene carbonate
Reported higher conductivity attributed to greater asymmetric cation solubility
EDLC electrolyte context; exact value not reported
Electrochemical double-layer capacitors Non-aqueous electrolytes Quaternary onium salt conductivity

Top OIPC Cation vs. Symmetric Ammonium

A comparative study of organic ionic plastic crystals (OIPCs) utilizing small ammonium cations evaluated tetramethylammonium [N1111]⁺, triethylmethylammonium [N1222]⁺, and tetraethylammonium [N2222]⁺ paired with FSI and NTf2 anions [1]. The salts with the less symmetric cation, [N1222][FSI] and [N1222][NTf2], were explicitly identified as the most promising electrolyte materials among all combinations tested.

OIPC ranking
Head-to-head
Most promising among [N1111]⁺, [N1222]⁺, [N2222]⁺
Asymmetric TEMA⁺ ranked highest for OIPC solid-state lithium battery electrolytes
PALS free volume, DSC, NMR, LiFSI/LiNTf2 doping
Solid-state lithium batteries Organic ionic plastic crystals Quaternary ammonium electrolyte

First PVDF-HFP Gel Electrolyte for CIBs

A novel gel-polymer electrolyte (GPE) based on PVDF-HFP polymer and triethylmethylammonium chloride (TEMACl) was developed for room-temperature chloride-ion batteries (CIBs) [1]. The GPE with PC/SN plasticizers and TEMACl salt exhibited high ionic conductivity of 4.36 × 10⁻⁴ S cm⁻¹, which is reported as comparable to cation-conductive GPEs. The system also suppressed BiOCl cathode dissolution and demonstrated charge-discharge behavior for 30 cycles. The large TEMA⁺ cation paired with the small Cl⁻ anion enhances Cl⁻ ion mobility [1].

CIB gel electrolyte
Reported
Ionic conductivity 4.36 × 10⁻⁴ S cm⁻¹; 30 cycles
Supports chloride-ion battery research with PVDF-HFP GPE
PC/SN plasticizers, BiOCl cathode, room temperature
Chloride-ion batteries Gel polymer electrolyte Post-lithium-ion energy storage

Specific Templating Agent for LEV Zeolites

USPTO Patent Application 20120157741 expressly claims a process for producing a silicoaluminophosphate molecular sieve having the LEV framework-type, wherein the process employs at least one source of triethylmethylammonium (R⁺) ions as a templating agent [1]. The resultant molecular sieve is specified as useful as a catalyst in the conversion of methanol to olefins. Symmetric quaternary ammonium cations such as tetramethylammonium or tetraethylammonium are not claimed for this specific framework topology.

LEV templating
Class-level
TEMA⁺ specifically claimed in USPTO 20120157741
Symmetric cations not claimed; framework specificity may not transfer
Silicoaluminophosphate LEV synthesis
Zeolite synthesis Molecular sieve templating Methanol-to-olefins catalysis

Corrosion Inhibition on API-X52 Steel

Three novel ionic liquids derived from triethylmethylammonium were evaluated as corrosion inhibitors for API-X52 steel in 1 M HCl across a temperature range of 25–40 °C [1]. The inhibition efficiency increased with temperature within the studied interval, reaching a maximum of 88%. The compounds were classified as mixed-type corrosion inhibitors with physicochemical adsorption mechanism.

Corrosion inhibition
Reported
Max. inhibition efficiency 88% on API-X52 steel
Supports concurrent corrosion control in acidic media research
1 M HCl, 25–40 °C, mixed-type inhibitor
Corrosion inhibition Ionic liquid inhibitors API-X52 steel protection

High-Purity Salt for EDLC Electrolytes

Japanese Patent JP2002326977A discloses a method for producing high-purity triethylmethylammonium tetrafluoroborate (TEMABF4) specifically intended for electric double-layer capacitor (EDLC) applications [1]. The patent emphasizes removal of chloride ions and metallic impurities to achieve the purity levels required for EDLC performance. The selection of the triethylmethylammonium cation over symmetric alternatives is implicit in the patent's focus on this specific cation.

EDLC salt patent
Class-level
TEMABF4 high-purity method (JP2002326977A)
Industrial patent focus reinforces EDLC-grade salt relevance
Chloride and metal impurity removal specified
EDLC electrolyte Tetrafluoroborate salt High-purity synthesis

TEMACl Application Scenarios


Room-Temperature Chloride-Ion Battery Electrolyte

Researchers and battery developers requiring chloride-ion conducting gel polymer electrolytes for post-lithium-ion energy storage should select TEMACl based on demonstrated ionic conductivity of 4.36 × 10⁻⁴ S cm⁻¹ in PVDF-HFP-based GPEs and validated 30-cycle stability with BiOCl cathodes [1]. The large TEMA⁺ cation paired with small Cl⁻ anion enhances anion mobility while the GPE matrix suppresses cathode dissolution — performance characteristics not achievable with symmetric quaternary ammonium chlorides. CIBs offer theoretical volumetric energy density of 2500 Wh/L exceeding lithium-ion batteries, making TEMACl a strategic procurement choice for next-generation battery research [1].

EDLC Electrolyte Salt with High Conductivity

Capacitor manufacturers and electrochemical researchers should prioritize TEMACl-derived tetrafluoroborate salts (TEMABF4) over tetraethylammonium tetrafluoroborate (TEABF4) for non-aqueous EDLC electrolytes, based on direct comparative evidence of higher electrolytic conductivity due to superior solubility of the asymmetric TEMA⁺ cation in propylene carbonate [2]. Dedicated industrial patents for high-purity TEMABF4 production further validate its commercial relevance [3]. The conductivity advantage directly translates to lower equivalent series resistance and enhanced power delivery in finished devices.

LEV Zeolite Templating Agent

Zeolite synthesis laboratories and catalyst manufacturers targeting LEV framework-type silicoaluminophosphate molecular sieves for methanol-to-olefins conversion should source TEMACl as the templating agent specifically claimed in USPTO Patent Application 20120157741 [4]. The asymmetric molecular geometry and volume of TEMA⁺ are essential for directing the formation of LEV pores; symmetric quaternary ammonium cations such as TMA⁺ or TEA⁺ lack the requisite shape specificity and will not yield the desired framework topology.

Solid-State Li Battery Electrolyte Development

Researchers developing organic ionic plastic crystal (OIPC) electrolytes for safer solid-state lithium batteries should select triethylmethylammonium-based salts over symmetric ammonium counterparts. Comparative experimental evaluation of [N1111]⁺, [N1222]⁺, and [N2222]⁺ cations with FSI and NTf2 anions identified the less symmetric [N1222]⁺ (triethylmethylammonium) salts as the most promising electrolyte materials [5]. This performance ranking, supported by PALS free volume analysis and electrochemical characterization with LiFSI/LiNTf2 doping, provides a clear evidence-based selection criterion for materials procurement in solid-state battery research programs.

Application
Selection Property
Validation Focus
Chloride-ion battery gel electrolyte research
Reported ionic conductivity and cycling stability in PVDF-HFP GPE
Verify conductivity and cathode stability in target CIB configuration
Non-aqueous EDLC electrolyte salt
Reported higher electrolytic conductivity vs symmetric analogues in PC
Confirm conductivity advantage in specific EDLC device setup
LEV zeolite molecular sieve synthesis
Templating agent specificity per patent claim
Confirm LEV framework topology via XRD; evaluate templating efficacy
OIPC solid-state lithium battery electrolyte
Ranked most promising among tested small ammonium cations
Validate ionic conductivity and Li salt doping performance in OIPC matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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